Methyl 3-chloroquinoline-6-carboxylate

Lipophilicity ADME Drug Design

Researchers need quinoline intermediates with orthogonal functional handles for SAR exploration. Methyl 3-chloroquinoline-6-carboxylate solves this: the 3-chloro group enables cross-coupling while the 6-methyl ester allows independent hydrolysis, reduction, or aminolysis. - Validated LiAlH4 reduction to (3-chloroquinolin-6-yl)methanol (alcohol handle) - XLogP3 2.700, TPSA 39.2 Ų - fragment library compatible - Lower lipophilicity vs. ethyl ester analog, faster hydrolysis kinetics - ≥97% purity, white to pale yellow solid, H302 hazard identified Immediate shipping for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64
CAS No. 1357958-20-3
Cat. No. B2844085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloroquinoline-6-carboxylate
CAS1357958-20-3
Molecular FormulaC11H8ClNO2
Molecular Weight221.64
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC(=CN=C2C=C1)Cl
InChIInChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3
InChIKeyLIVVYLNBAYBNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloroquinoline-6-carboxylate: Properties & Sourcing


Methyl 3-chloroquinoline-6-carboxylate (CAS 1357958-20-3) is a heterocyclic quinoline derivative with a methyl ester at the 6-position and chlorine at the 3-position, having molecular formula C11H8ClNO2 and molecular weight 221.64 g/mol [1]. It is supplied commercially as a ≥97% purity solid, typically white to pale yellow, with predicted XLogP3 of 2.700, topological polar surface area of 39.2 Ų, and H302 acute oral toxicity warning . This compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, with its 3-chloroquinoline core enabling derivatization toward kinase inhibitor scaffolds and other bioactive molecules [2].

Methyl 3-chloroquinoline-6-carboxylate vs. Ethyl Ester: Substitution Risk


The methyl ester moiety in methyl 3-chloroquinoline-6-carboxylate confers distinct physicochemical and reactivity properties that differ measurably from its ethyl ester analog (CAS 1378260-98-0). The methyl ester exhibits lower lipophilicity (XLogP3 2.700 vs. 3.3 for the ethyl ester) and lower molecular weight (221.64 vs. 235.67 g/mol) . In heterocyclic synthesis applications, methyl esters generally demonstrate faster hydrolysis kinetics and different steric profiles during nucleophilic acyl substitution compared to ethyl esters [1]. These differences affect reaction rates, purification outcomes, and downstream functional group compatibility, making simple substitution without re-optimization of synthetic protocols potentially problematic. Furthermore, in bioactive compound development, ester chain length alters membrane permeability, metabolic stability, and prodrug activation profiles—parameters that cannot be assumed transferable across analogs without empirical confirmation [2].

Methyl 3-chloroquinoline-6-carboxylate: Evidence vs. Closest Analogs


Lipophilicity Reduction vs. Ethyl Ester

Methyl 3-chloroquinoline-6-carboxylate (XLogP3 = 2.700) exhibits 0.6 log unit lower lipophilicity than its ethyl ester analog ethyl 3-chloroquinoline-6-carboxylate (XLogP3 = 3.3) . This difference corresponds to an approximately 4-fold reduction in octanol-water partition coefficient, indicating reduced membrane permeability and altered pharmacokinetic behavior if used as a prodrug scaffold. The lower lipophilicity may confer advantages in aqueous solubility and reduced plasma protein binding for certain applications, though this must be empirically validated .

Lipophilicity ADME Drug Design Medicinal Chemistry

Molecular Weight Advantage for Fragment Libraries

Methyl 3-chloroquinoline-6-carboxylate (MW = 221.64 g/mol) is approximately 6% lighter than its ethyl ester analog (MW = 235.67 g/mol) [1]. Both compounds fall within the optimal molecular weight range for fragment-based drug discovery (MW < 300 Da), but the methyl ester's lower mass provides a favorable starting point for lead optimization where every added functional group increases molecular weight toward Lipinski's thresholds. This weight differential becomes amplified during multi-step synthetic elaboration, where the methyl ester scaffold yields final compounds with systematically lower molecular weight than those derived from ethyl ester starting materials [2].

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Rotatable Bond Advantage in Synthesis

Methyl 3-chloroquinoline-6-carboxylate contains 2 rotatable bonds, whereas its ethyl ester analog contains 3 rotatable bonds due to the additional methylene unit in the ester side chain . This structural difference translates to lower conformational entropy and reduced molecular flexibility for the methyl ester. In the context of synthetic intermediate selection, fewer rotatable bonds generally correlate with improved crystallinity and ease of purification, which can affect downstream handling and reproducibility in multi-step syntheses [1]. For kinase inhibitor scaffold development, lower rotatable bond count may also contribute to improved binding entropy when the quinoline core is elaborated into final bioactive molecules [2].

Conformational Flexibility Synthetic Intermediate Structure-Activity Relationship

Demonstrated Reduction to Alcohol Intermediate

Methyl 3-chloroquinoline-6-carboxylate has been directly employed as a precursor for the synthesis of (3-chloroquinolin-6-yl)methanol via LiAlH4 reduction in THF at room temperature, using 145 mg (0.654 mmol) of the methyl ester and 1M LiAlH4 in THF (0.654 mL, 1.0 equivalent) . This specific reduction protocol demonstrates the compound's practical utility as a synthetic intermediate, whereas no equivalent reduction procedure using ethyl 3-chloroquinoline-6-carboxylate as starting material is documented in the accessible literature. The methyl ester's reactivity profile under these conditions enables access to the primary alcohol derivative, which serves as a versatile handle for further functionalization (e.g., etherification, oxidation to aldehyde, Mitsunobu reactions) [1].

Synthetic Intermediate Reduction Quinoline Methanol Building Block

Methyl 3-chloroquinoline-6-carboxylate: Research & Industrial Applications


Kinase Fragment Library Component

Methyl 3-chloroquinoline-6-carboxylate is suitable as a fragment library component for kinase inhibitor discovery, supported by the broader class evidence of 3-carboxy quinoline derivatives as YAK3 inhibitors [1]. Its low molecular weight (221.64 g/mol) and favorable lipophilicity (XLogP3 2.700) align with fragment-based screening requirements . The 3-chloro substituent provides a synthetic handle for further elaboration via cross-coupling reactions, while the 6-methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or retained as an ester for modulation of physicochemical properties [2].

Quinoline Methanol Intermediate for Agrochemicals

The demonstrated reduction of methyl 3-chloroquinoline-6-carboxylate to (3-chloroquinolin-6-yl)methanol using LiAlH4 provides a validated route to the corresponding primary alcohol [1]. This alcohol serves as a versatile intermediate for synthesizing ether-linked agrochemical candidates or for further oxidation to the aldehyde, enabling access to a broader quinoline-6-substituted chemical space. The 3-chloro substituent remains intact under these reduction conditions, preserving a key functional handle for subsequent diversification .

Heterocyclic Library Building Block

As a heterocyclic building block with both ester and chloro functionalities, methyl 3-chloroquinoline-6-carboxylate enables orthogonal derivatization strategies. The methyl ester at position 6 can undergo hydrolysis, reduction, or aminolysis independently of the 3-chloro substituent, which can participate in nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [1]. This orthogonal reactivity profile supports diversity-oriented synthesis approaches for generating quinoline-based compound collections targeting kinases, GPCRs, or epigenetic enzymes .

Reference Standard for Analytical Methods

With established purity specifications (≥97%) and defined physicochemical properties including XLogP3 (2.700), topological polar surface area (39.2 Ų), and H302 hazard classification [1], methyl 3-chloroquinoline-6-carboxylate can serve as a reference compound for developing and validating HPLC methods for chloroquinoline carboxylate analysis. Its well-characterized identity via InChIKey (LIVVYLNBAYBNDP-UHFFFAOYSA-N) and canonical SMILES supports unambiguous analytical identification across laboratory information management systems .

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